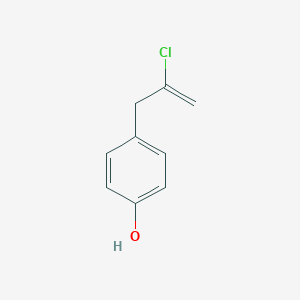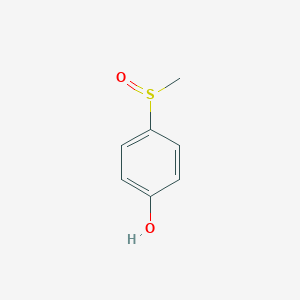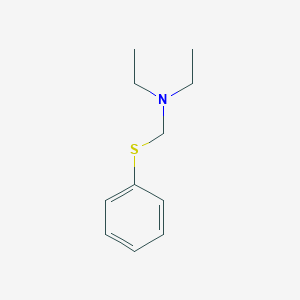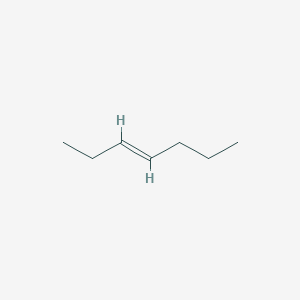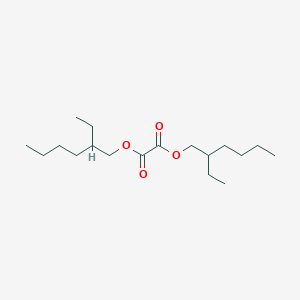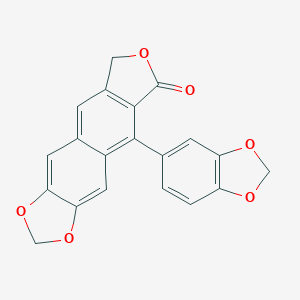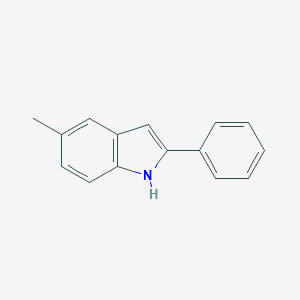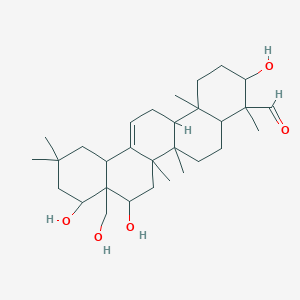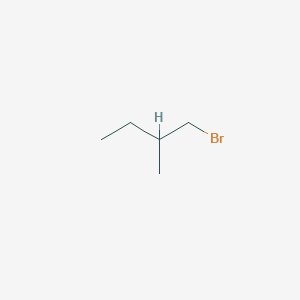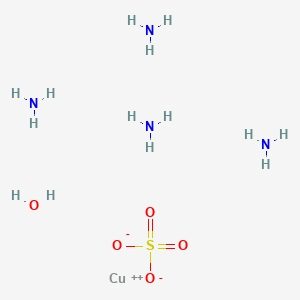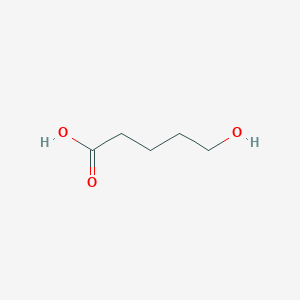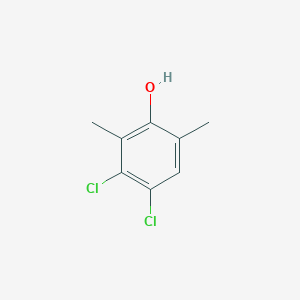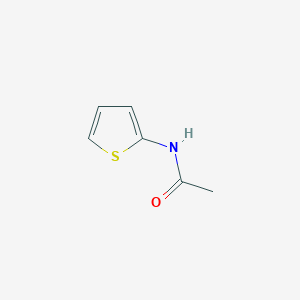![molecular formula C14H16O2 B081493 (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol CAS No. 13143-81-2](/img/structure/B81493.png)
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol, commonly known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. MMDA-2 has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The exact mechanism of action of MMDA-2 is not fully understood, but it is believed to act primarily as a serotonin receptor agonist, specifically at the 5-HT2A and 5-HT2B receptors. MMDA-2 may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
生化学的および生理学的効果
MMDA-2 has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. MMDA-2 also produces changes in mood and perception, such as increased empathy, altered visual perception, and enhanced emotional processing.
実験室実験の利点と制限
MMDA-2 has several advantages for use in lab experiments, including its ability to produce consistent effects and its relatively low toxicity compared to other psychoactive compounds. However, MMDA-2 is highly regulated and difficult to obtain, which can limit its use in research.
将来の方向性
Future research on MMDA-2 could focus on its potential therapeutic applications, such as its ability to enhance empathy and social behavior. Additionally, further studies could investigate the effects of MMDA-2 on different neurotransmitter systems and brain regions to better understand its mechanism of action. Finally, research could explore the use of MMDA-2 in combination with other psychoactive compounds to enhance its therapeutic effects.
合成法
MMDA-2 can be synthesized through several methods, including the reduction of MMDA or the condensation of 3,4-methylenedioxyphenylacetone with nitroethane followed by reduction. The synthesis of MMDA-2 requires specialized equipment and expertise, as the compound is highly sensitive to air and moisture.
科学的研究の応用
MMDA-2 has been used in scientific research to study its potential therapeutic applications, such as its ability to enhance empathy and social behavior. MMDA-2 has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, MMDA-2 has been used in studies investigating the effects of psychoactive compounds on the brain and behavior.
特性
CAS番号 |
13143-81-2 |
|---|---|
製品名 |
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
InChI |
InChI=1S/C14H16O2/c1-16-13-8-6-12(7-9-13)14(15)10-2-3-11(14)5-4-10/h2-3,6-11,15H,4-5H2,1H3/t10-,11+,14? |
InChIキー |
HCIYYOMHGFDWPZ-BVUQATHDSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2([C@@H]3CC[C@H]2C=C3)O |
SMILES |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)O |
正規SMILES |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)O |
同義語 |
(1β,4β,7-syn)-7-(4-Methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



